![molecular formula C20H21N3O2 B2408144 N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide CAS No. 1445419-49-7](/img/structure/B2408144.png)
N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide
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Description
“N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide” is a complex organic compound. It contains a cyclopentyl group, a pyridin-2-yl group, and a phenyl group, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The compound contains several functional groups including an amide group, a cyanocyclopentyl group, a methoxyphenyl group, and a pyridin-2-yl group. These groups could potentially form hydrogen bonds and other interactions, which could be important for its biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the pyridin-2-yl group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amide and pyridin-2-yl groups could increase its polarity and potentially its solubility in water .Mechanism of Action
Future Directions
Future research could focus on synthesizing the compound and studying its properties and potential applications. For example, it could be interesting to investigate its biological activity given the presence of the pyridin-2-yl and amide groups, which are common in many biologically active compounds .
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(pyridin-2-ylmethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-15-20(10-2-3-11-20)23-19(24)13-16-6-8-18(9-7-16)25-14-17-5-1-4-12-22-17/h1,4-9,12H,2-3,10-11,13-14H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDDSQNUWEOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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